molecular formula C4H8O2 B14699060 Hydroperoxide, 1-methyl-2-propenyl CAS No. 20733-08-8

Hydroperoxide, 1-methyl-2-propenyl

Cat. No.: B14699060
CAS No.: 20733-08-8
M. Wt: 88.11 g/mol
InChI Key: KRKIWMRTOODQMQ-UHFFFAOYSA-N
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Description

Hydroperoxide, 1-methyl-2-propenyl, is an organic compound that belongs to the class of hydroperoxides. These compounds are characterized by the presence of a hydroperoxy functional group (-OOH) attached to an organic moiety. This compound, is known for its reactivity and is used in various chemical processes and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroperoxide, 1-methyl-2-propenyl, can be synthesized through the oxidation of 1-methyl-2-propenyl alcohol using hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25°C and the pressure at atmospheric levels . The reaction proceeds via the formation of an intermediate, which then undergoes further oxidation to yield the desired hydroperoxide.

Industrial Production Methods

Industrial production of this compound, often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may include the use of solvents such as methyl isobutyl ketone to enhance the extraction and purification of the hydroperoxide . The use of advanced catalytic systems can also improve the yield and selectivity of the production process.

Chemical Reactions Analysis

Types of Reactions

Hydroperoxide, 1-methyl-2-propenyl, undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkoxides and phosphines can facilitate substitution reactions.

Major Products Formed

    Epoxides: Formed through oxidation reactions.

    Alcohols: Formed through reduction reactions.

    Substituted Hydroperoxides: Formed through substitution reactions.

Scientific Research Applications

Hydroperoxide, 1-methyl-2-propenyl, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hydroperoxide, 1-methyl-2-propenyl, involves the formation of reactive oxygen species (ROS) through the cleavage of the hydroperoxy bond. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications . The pathways involved in these interactions are complex and depend on the specific conditions and the presence of other reactive species.

Comparison with Similar Compounds

Hydroperoxide, 1-methyl-2-propenyl, can be compared with other hydroperoxides such as:

Uniqueness

This compound, is unique due to its specific reactivity and the ability to form a variety of products under different reaction conditions. Its applications in both industrial and research settings highlight its versatility and importance in the field of chemistry.

Properties

CAS No.

20733-08-8

Molecular Formula

C4H8O2

Molecular Weight

88.11 g/mol

IUPAC Name

3-hydroperoxybut-1-ene

InChI

InChI=1S/C4H8O2/c1-3-4(2)6-5/h3-5H,1H2,2H3

InChI Key

KRKIWMRTOODQMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)OO

Origin of Product

United States

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